4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone
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Description
4-Methylphenyl 4-(4-methylpiperazino)-2-phenyl-5-pyrimidinyl sulfone is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Spectral Studies
Research has delved into the structural characterization and vibrational spectral analysis of compounds with sulfonamide moieties. One study utilized density functional theory (DFT) and Hartree-Fock (HF) levels of theory to investigate the structure and infrared spectra of various triazenes, which include sulfonamide groups. The vibrational frequencies calculated theoretically were compared with experimental values from FT-IR spectra, providing insight into the molecular structure and behavior of such compounds (Dabbagh, Teimouri, Shiasi, & Najafi Chermahini, 2008).
Antibacterial Applications
Another significant application involves the synthesis of novel heterocyclic compounds containing a sulfonamido moiety for antibacterial purposes. A precursor was reacted with various active methylene compounds to produce derivatives with potential antibacterial activity. This research highlights the chemical versatility and potential therapeutic applications of compounds with the sulfonamido group (Azab, Youssef, & El-Bordany, 2013).
Inhibitory Activity Studies
Compounds with the sulfonamide moiety have been evaluated for their inhibitory activities against specific enzymes. For instance, a series of sulfonamides was designed and synthesized to study their inhibitory effect on acetylcholinesterase and human carbonic anhydrases. Such research contributes to the understanding of how these compounds interact with biological targets, offering potential pathways for therapeutic intervention (Bilginer, Gul, Anıl, Demir, & Gulcin, 2020).
Material Science Applications
In the field of material science, the study of hydrogen-bonding strength in blends of polybenzimidazole with polyimides derived from different dianhydrides, including those related to sulfone groups, has been explored. Such research provides insights into the interactions between different polymers and the potential for creating advanced materials with tailored properties (Ahn, Kim, & Choe, 1997).
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-17-8-10-19(11-9-17)29(27,28)20-16-23-21(18-6-4-3-5-7-18)24-22(20)26-14-12-25(2)13-15-26/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJROMUTUCWCBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N3CCN(CC3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.